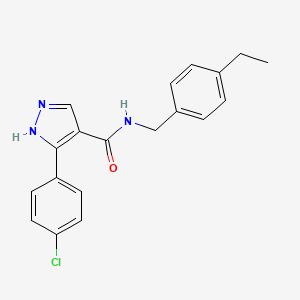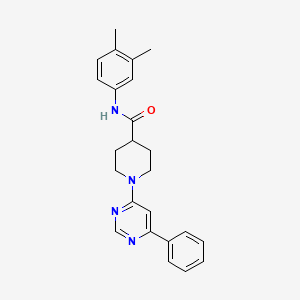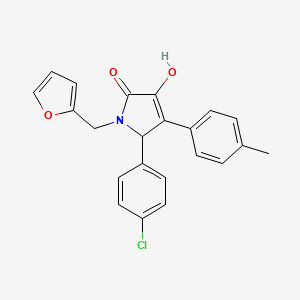![molecular formula C28H28N4O2 B11269480 4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline](/img/structure/B11269480.png)
4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The ethoxy and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Piperazine Derivatization: The piperazine ring is introduced by reacting the quinoline derivative with pyridin-2-yl piperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline core and the substituent groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.
Piperazine Derivatives: Compounds like piperazine citrate, used as an anthelmintic agent.
Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.
Uniqueness
4-Ethoxy-2-(4-methylphenyl)-6-[4-(pyridin-2-YL)piperazine-1-carbonyl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C28H28N4O2 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC名 |
[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C28H28N4O2/c1-3-34-26-19-25(21-9-7-20(2)8-10-21)30-24-12-11-22(18-23(24)26)28(33)32-16-14-31(15-17-32)27-6-4-5-13-29-27/h4-13,18-19H,3,14-17H2,1-2H3 |
InChIキー |
STYMEOCVQNLYTI-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11269410.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11269418.png)
![4-bromo-N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11269424.png)


![2-(4-Ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11269435.png)
![ethyl 5-({4-[(furan-2-ylcarbonyl)amino]phenyl}sulfamoyl)-1H-pyrazole-4-carboxylate](/img/structure/B11269446.png)
![N-(2-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11269451.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11269459.png)
![N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B11269462.png)
![1-(4-Fluorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11269463.png)
![3-{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11269468.png)
![Ethyl 3-ethyl-5-{[(2-fluorophenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B11269472.png)
